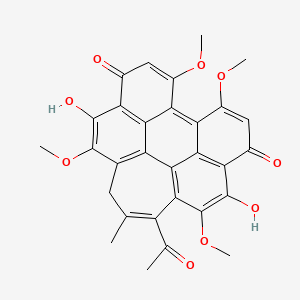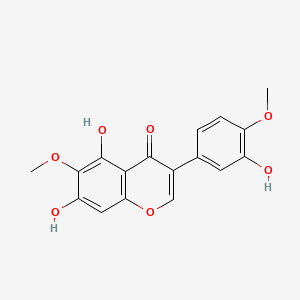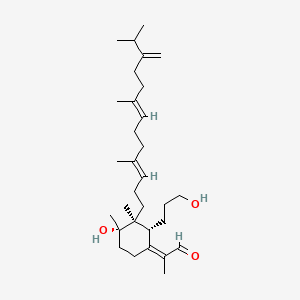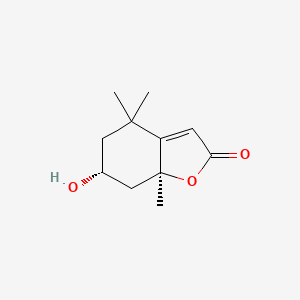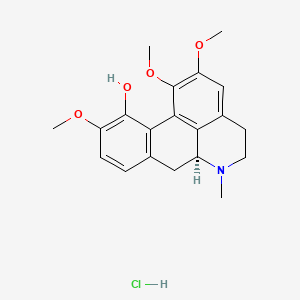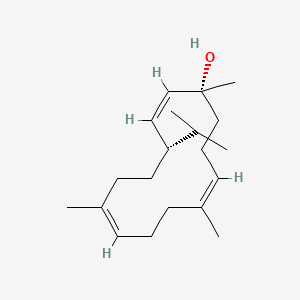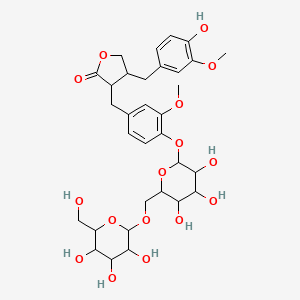
Matairesinol 4'-O-b-gentiobioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Matairesinol 4’-O-b-gentiobioside is a natural product that has been identified as a new matairesinol glycoside . This compound is found in the plant species Trachelospermum asiaticum and has been shown to possess anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of Matairesinol 4’-O-b-gentiobioside is represented by the formula C32H42O16 . Its IUPAC name is (3R,4R)-4- (4-hydroxy-3-methoxybenzyl)-3- (3-methoxy-4- ( ( (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- ( ( ( (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl)dihydrofuran-2 (3H)-one .Physical And Chemical Properties Analysis
Matairesinol 4’-O-b-gentiobioside has a molecular weight of 682.68 .科学的研究の応用
Biosynthesis and Metabolic Pathways
Matairesinol is a key precursor in the biosynthesis of numerous lignans, including podophyllotoxin, an important antiviral and anticancer agent. The enzyme secoisolariciresinol dehydrogenase, which catalyzes the conversion of secoisolariciresinol into matairesinol, plays a crucial role in this pathway. This conversion, studied in Forsythia intermedia and Podophyllum peltatum, is pivotal for the formation of lignans in plants and their subsequent metabolism in mammals into compounds like enterodiol and enterolactone, which are associated with reduced cancer risk (Xia et al., 2001).
Anti-Osteoclastogenic Activity
Matairesinol shows potential anti-osteoporotic activity by inhibiting osteoclast differentiation. This effect is mediated through the suppression of RANKL-induced expression and activity of NFATc1, a key factor in osteoclastogenesis. Matairesinol's action on the p38 and ERK pathways in bone marrow-derived macrophage cells suggests its potential in treating osteoporosis (Choi et al., 2014).
Antiproliferative and Apoptotic Effects in Leukemic Cells
Matairesinol, along with other lignans such as arctigenin, has demonstrated antiproliferative effects against leukemic cells. This activity is attributed to the induction of apoptosis in these cells, suggesting a potential application in leukemia treatment (Matsumoto et al., 2006).
Neuroprotective Effects
In the context of neurodegenerative diseases, matairesinol has shown promise in inhibiting neuroinflammation. Its effects on lipopolysaccharide-induced microglia cells indicate potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases. Matairesinol's action involves modulating the NF-κB activation and Src pathway (Xu et al., 2017).
Anti-Angiogenic Properties
Matairesinol's suppression of mitochondrial reactive oxygen species generation confers it anti-angiogenic properties. This effect is crucial in preventing the proliferation of endothelial cells, which is a key process in cancer progression. Thus, matairesinol could serve as a novel angiogenesis inhibitor (Lee et al., 2012).
Anti-Allergic Effects
The anti-inflammatory and anti-allergic properties of matairesinol have been demonstrated in the context of allergic dermatitis. Its application in murine models has shown promising results in reducing allergic responses, making it a potential therapeutic candidate for allergic inflammatory disorders (Sung et al., 2016).
Anti-Aging and Antioxidant Properties
Matairesinol exhibits significant antioxidant and anti-aging properties. Its effects on lifespan extension and stress resistance in models like Caenorhabditis elegans highlight its potential as an anti-aging agent (Su & Wink, 2015).
作用機序
Target of Action
Matairesinol 4’-O-b-gentiobioside is a natural product isolated from Trachelospermum jasminoides Matairesinol, a related compound, has been found to act as an agonist of the adiponectin receptor 1 (adipor1) .
Result of Action
Matairesinol 4’-O-b-gentiobioside is a polyphenol compound that has diverse biological activities including anti-inflammatory, anti-cancer, and antioxidant properties . .
特性
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQYOJANKKXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







